

5-Aminoisoquinoline: A Technical Guide to its Discovery and Scientific History

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Compound of Interest

Compound Name: 5-Aminoisoquinoline

Cat. No.: B016527

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Introduction

5-Aminoisoquinoline (5-AIQ) has emerged as a cornerstone molecule in biochemical research and drug discovery, primarily recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of 5-AIQ and its derivatives. It details the seminal moments in its synthesis, its evolution as a critical tool in the study of DNA repair, and the experimental foundations that have cemented its importance in modern medicinal chemistry.

Discovery and Historical Timeline

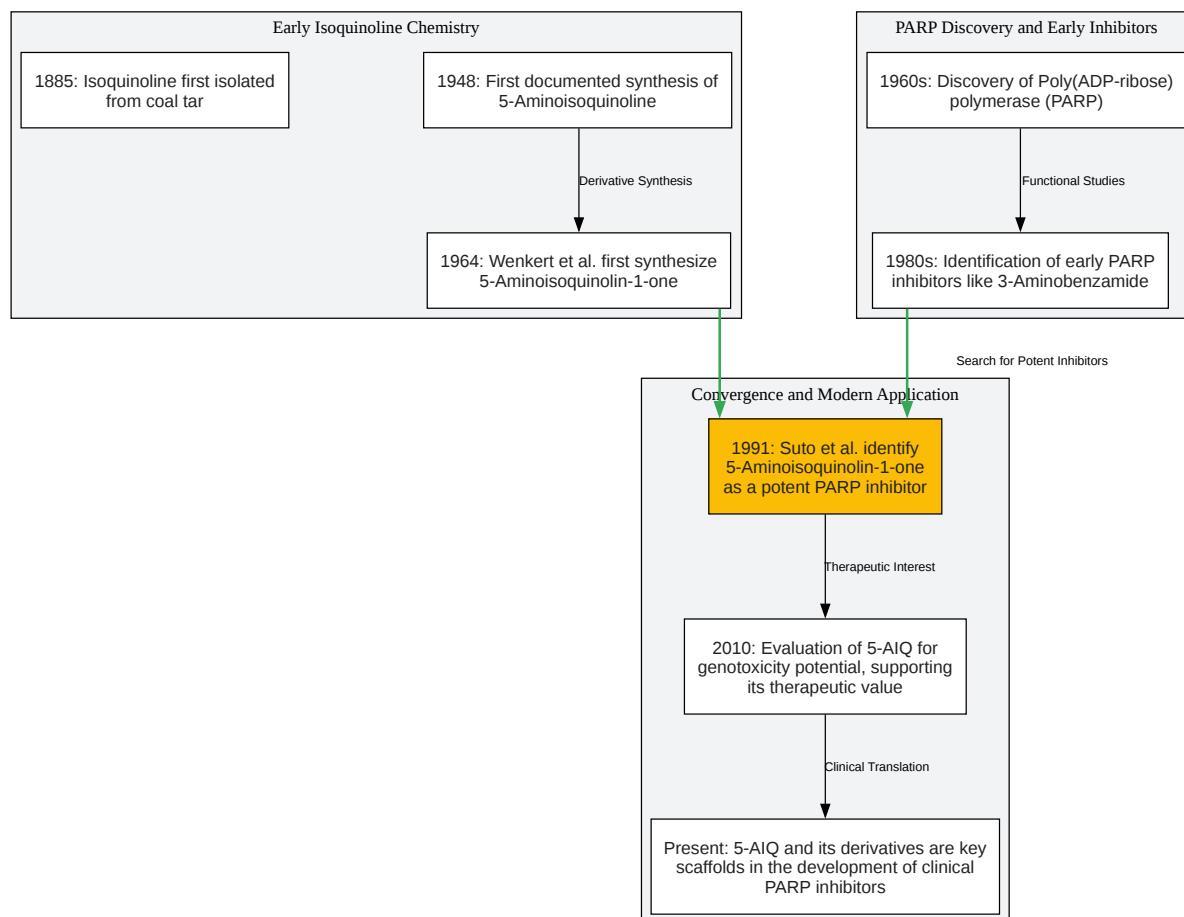
The journey of **5-aminoisoquinoline** is intertwined with the broader history of isoquinoline chemistry and the later discovery of the PARP enzyme family. The parent molecule, isoquinoline, was first isolated from coal tar in 1885.^[1] However, the specific synthesis and characterization of its 5-amino derivative came much later.

A significant early synthesis of **5-aminoisoquinoline** was reported in a 1948 publication in the Canadian Journal of Research. This work described the preparation of **5-aminoisoquinoline** from 5-nitroisoquinoline, which was synthesized from isoquinoline. This represents one of the earliest documented syntheses of this compound.

Decades later, in 1964, a related compound, 5-aminoisoquinolin-1-one, was first synthesized by Wenkert and his colleagues.[2] This research was focused on the chemical properties of isoquinolinones and related compounds, and the biological activities of these molecules were not investigated at the time.[2]

The pivotal moment in the scientific history of this class of molecules came in 1991. A study by Suto et al. identified 5-aminoisoquinolin-1-one as a potent, water-soluble inhibitor of PARP.[2] [3] This discovery was a significant leap forward from the earlier, less potent PARP inhibitors like 3-aminobenzamide. The 1991 paper established the critical pharmacophore for PARP inhibition within the isoquinolinone scaffold and reported a potent IC₅₀ value, sparking widespread interest in 5-AIQ and its derivatives as tools to study the function of PARP in cellular processes, particularly DNA repair and as potential therapeutic agents.[2]

Logical Flow of Key Events in 5-Aminoisoquinoline's History



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Caption: Historical timeline of **5-Aminoisoquinoline** discovery.

Quantitative Data on PARP Inhibition

The potency of **5-aminoisoquinoline** and its derivatives as PARP inhibitors has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for 5-aminoisoquinolin-1-one against PARP-1. The variation in values can be attributed to different assay conditions and enzyme sources.

Compound	Target	IC50 (nM)	Year Reported	Reference
5-Aminoisoquinolin-1-one	PARP-1 (semi-purified)	240	1991	Suto et al.
5-Aminoisoquinolin-1-one	PARP-1	12 (mM)	2014	Cincinelli et al. ^[3]
5-Benzamidoisoquinolin-1-one	PARP-1	3900	2011	Thorsell et al.
5-Benzamidoisoquinolin-1-one	PARP-2	420	2011	Thorsell et al.

Key Signaling Pathway: Base Excision Repair

5-Aminoisoquinoline's primary mechanism of action in a cellular context is the inhibition of PARP-1, a key enzyme in the Base Excision Repair (BER) pathway. BER is a fundamental DNA repair mechanism that corrects single-strand breaks and damaged bases.

Base Excision Repair (BER) Pathway and the Role of PARP-1



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Caption: Role of PARP-1 in Base Excision Repair and its inhibition by 5-AIQ.

Experimental Protocols

Synthesis of 5-Aminoisoquinoline from 5-Nitroisoquinoline

This protocol is based on the method described in the 1948 Canadian Journal of Research, representing a foundational synthesis of **5-aminoisoquinoline**.

Materials:

- 5-Nitroisoquinoline
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Benzene (for crystallization)

Procedure:

- A solution of 5-nitroisoquinoline in concentrated hydrochloric acid and water is prepared.
- The solution is cooled to below 0°C.
- A cold solution of stannous chloride dihydrate in concentrated HCl is added to the 5-nitroisoquinoline solution.

- The reaction mixture is allowed to stand at a low temperature overnight and then taken to dryness under reduced pressure.
- The residue is dissolved in hot water, and the solution is saturated with hydrogen sulfide to precipitate tin sulfides.
- The tin sulfides are removed by filtration.
- The filtrate is basified with a sodium hydroxide solution.
- The precipitated **5-aminoisoquinoline** is filtered and crystallized from benzene.

PARP-1 Colorimetric Assay

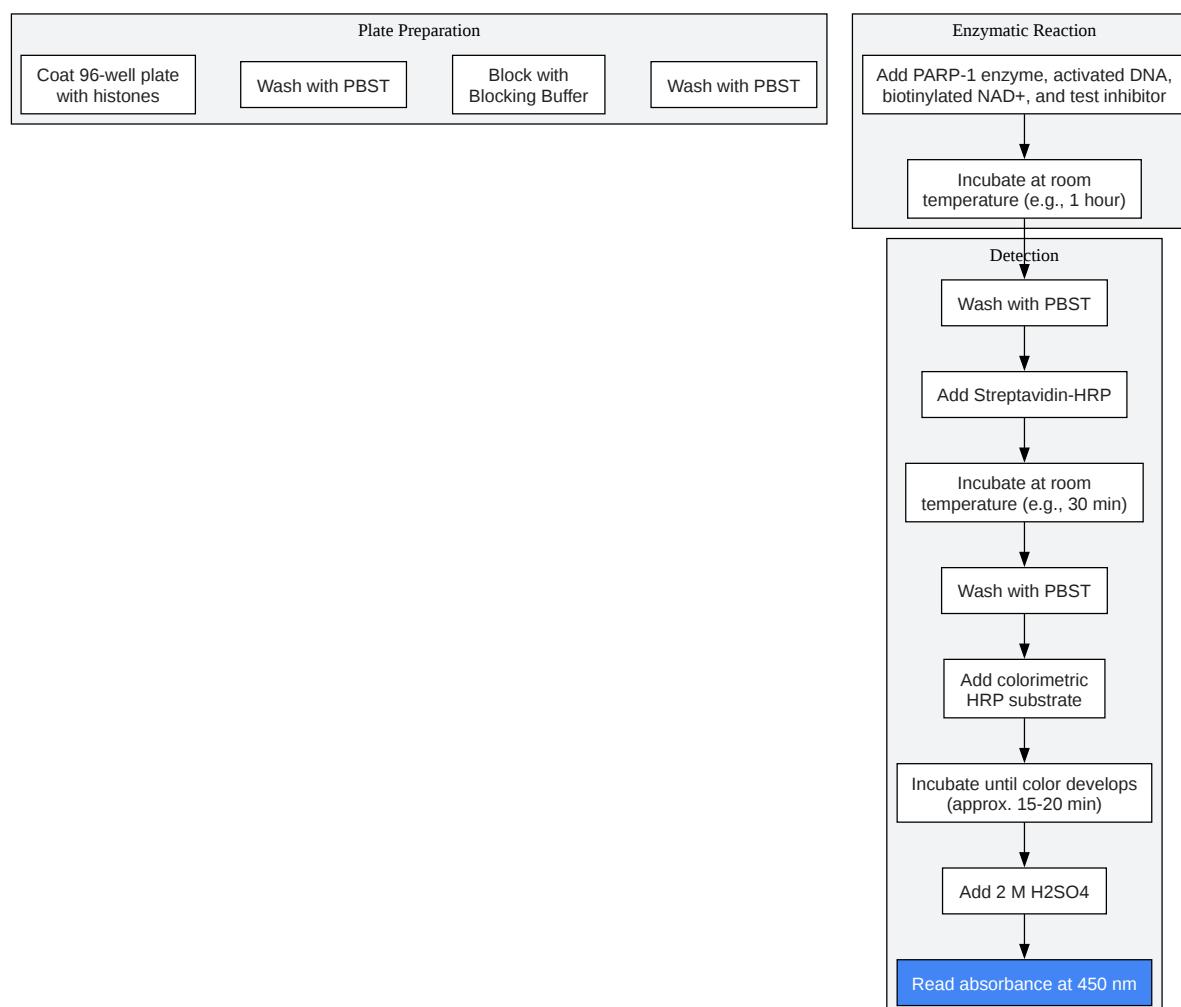
This protocol provides a general method for assessing the inhibitory activity of compounds like 5-AIQ against PARP-1 in vitro.

Materials:

- 96-well plate coated with histones
- Recombinant PARP-1 enzyme
- Activated DNA
- Biotinylated NAD⁺
- 10x PARP assay buffer
- Streptavidin-HRP
- Colorimetric HRP substrate
- 2 M Sulfuric Acid (Stop Solution)
- Test inhibitor (e.g., **5-Aminoisoquinoline**) dissolved in an appropriate solvent (e.g., DMSO)
- PBST buffer (PBS with 0.05% Tween-20)

- Blocking buffer

Experimental Workflow:



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Caption: Workflow for a PARP-1 colorimetric inhibition assay.

MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of PARP inhibitors on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., BRCA-mutant cell line)
- 96-well tissue culture plate
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Test inhibitor (e.g., **5-Aminoisoquinoline**)

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- If using adherent cells, carefully remove the medium.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- Incubate for an additional 15 minutes to 4 hours with shaking to ensure complete solubilization.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Conclusion

From its early synthesis to its pivotal role in the development of PARP inhibitors, **5-aminoisoquinoline** has a rich scientific history. Its journey highlights the often-serendipitous nature of drug discovery, where a compound synthesized for purely chemical exploration later becomes a vital tool in understanding and combating complex diseases. The quantitative data and experimental protocols provided herein offer a foundation for researchers to further explore the potential of 5-AIQ and its derivatives in the ongoing development of targeted cancer therapies and other biomedical applications.

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